PYR6
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyr6 involves multiple steps, starting with the preparation of the core pyrazole structure. The key steps include:
Formation of the pyrazole ring: This is typically achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of trifluoromethyl groups: This step involves the use of trifluoromethylating agents to introduce the trifluoromethyl groups onto the pyrazole ring.
Coupling with the phenyl ring: The pyrazole derivative is then coupled with a phenyl ring substituted with a fluorine atom and a carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the yield.
Purification processes: Utilizing techniques such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Pyr6 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: this compound can undergo substitution reactions, particularly on the phenyl ring and the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the compound.
Scientific Research Applications
Pyr6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study calcium signaling pathways and the role of TRPC3 channels.
Biology: Investigated for its effects on cellular calcium homeostasis and its potential to modulate various cellular processes.
Medicine: Explored for its potential therapeutic applications in diseases related to calcium dysregulation, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and as a reference compound in pharmacological studies.
Mechanism of Action
Pyr6 exerts its effects by selectively inhibiting the TRPC3 channel, which is involved in calcium entry into cells. The inhibition of TRPC3 by this compound leads to a reduction in calcium influx, thereby modulating various downstream signaling pathways. This includes the inhibition of nuclear factor of activated T-cells (NFAT) activation and degranulation in mast cells .
Comparison with Similar Compounds
Properties
IUPAC Name |
N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-3-fluoropyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F7N4O/c18-12-8-25-6-5-11(12)15(29)26-9-1-3-10(4-2-9)28-14(17(22,23)24)7-13(27-28)16(19,20)21/h1-8H,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIQSOZOLJJMFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=NC=C2)F)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F7N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245747-08-4 | |
Record name | 245747-08-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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